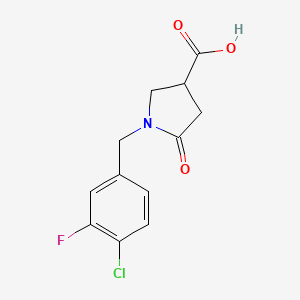

1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1217118-87-0) is a pyrrolidine derivative characterized by a 4-chloro-3-fluorobenzyl substituent attached to the nitrogen atom of the pyrrolidine ring and a carboxylic acid group at position 2. Its molecular formula is C₁₂H₁₁ClFNO₃, with a molar mass of 271.67 g/mol .

Properties

IUPAC Name |

1-[(4-chloro-3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO3/c13-9-2-1-7(3-10(9)14)5-15-6-8(12(17)18)4-11(15)16/h1-3,8H,4-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXQVQRBRNLOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC(=C(C=C2)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzyl chloride and pyrrolidine-3-carboxylic acid.

Nucleophilic Substitution: The 4-chloro-3-fluorobenzyl chloride undergoes nucleophilic substitution with pyrrolidine-3-carboxylic acid in the presence of a base, such as sodium hydroxide, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions, where the chloro or fluoro groups are replaced by other functional groups using appropriate reagents.

Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.

Scientific Research Applications

1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and inflammation.

Biological Studies: It is used in biological assays to study its effects on cellular pathways and its potential as a bioactive molecule.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability and conductivity.

Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Analogs

Key Observations :

- Halogen Position: The position of chlorine and fluorine on the benzyl ring significantly influences electronic and steric properties.

Hydroxyphenyl and Chlorohydroxyphenyl Derivatives

Key Observations :

- Antioxidant Activity : The presence of electron-donating groups (e.g., -OH) and heterocyclic moieties (e.g., oxadiazole in compound 10 ) enhances radical scavenging. For instance, compound 10 (1.5× ascorbic acid activity) outperforms the target compound’s chlorohydroxyphenyl analogs .

- Structural Modifications: Nitro (compound 3) and amino (compound 6) groups on the phenyl ring improve reducing power, as seen in OD values up to 1.675 for compound 6 .

Heterocyclic Derivatives

Key Observations :

- Heterocycle Impact : Oxadiazole and triazole derivatives exhibit superior antioxidant activity due to their electron-deficient cores, which stabilize radical intermediates .

- Carboxylic Acid vs. Amide : Free carboxylic acids (e.g., compound 6 ) show higher reducing power than amide derivatives (e.g., compound 11 ), likely due to improved hydrogen-donating capacity .

Data Tables Summarizing Key Comparisons

Table 1: Antioxidant Activity of Selected Analogs

Table 2: Physical Properties

Biological Activity

1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1217118-87-0) is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₁₁ClFNO₃

- Molecular Weight : 271.68 g/mol

- Purity : >90%

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties against various Gram-positive bacteria and fungi. The mechanism of action appears to be related to its structural features, which allow it to interact effectively with bacterial cell membranes and inhibit vital cellular processes.

Key Findings

-

In Vitro Activity :

- The compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 128 µg/mL.

- In a comparative study, derivatives of 1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid exhibited superior antimicrobial properties compared to traditional antibiotics like clindamycin .

- Resistance Mechanisms :

Table 1: Antimicrobial Activity of 1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

| Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | 64 | Methicillin-resistant (USA300) |

| Enterococcus faecalis | 128 | Vancomycin-intermediate |

| Clostridioides difficile | 128 | Non-specific |

| Candida auris | 16 | Multidrug-resistant |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in human lung cancer cell lines.

Key Findings

- Cell Culture Studies :

- Mechanism of Action :

Table 2: Anticancer Activity of 1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 12 | Induction of apoptosis |

| MCF7 (breast cancer) | 15 | Cell cycle arrest |

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A recent study evaluated the efficacy of various derivatives against a panel of resistant pathogens. The results indicated that modifications on the pyrrolidine ring significantly influenced antimicrobial potency.

-

Evaluation of Cytotoxic Effects :

- In another study focusing on lung cancer cells, it was found that the introduction of halogen substituents on the benzyl group improved cytotoxicity, suggesting a potential pathway for optimizing therapeutic agents based on this scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.